molecular formula C28H25N3O3S B7811613 {2-Amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(3,4-dimethylphenyl)methanone

{2-Amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(3,4-dimethylphenyl)methanone

Cat. No.: B7811613
M. Wt: 483.6 g/mol
InChI Key: ZUCWQIBUNILVDB-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an indolizine core, a thiazole ring substituted with a 2,5-dimethoxyphenyl group, and a 3,4-dimethylphenyl methanone moiety.

Properties

IUPAC Name

[2-amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-16-8-9-18(13-17(16)2)27(32)26-25(29)24(22-7-5-6-12-31(22)26)28-30-21(15-35-28)20-14-19(33-3)10-11-23(20)34-4/h5-15H,29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWQIBUNILVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=C(C=CC(=C5)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features :
  • Heterocyclic Core: The indolizine-thiazole system distinguishes it from simpler methanone derivatives (e.g., dihydroxyphenyl methanones in ).
  • Substituents: 2,5-Dimethoxyphenyl (Thiazole substituent): Electron-donating methoxy groups enhance aromatic electron density, comparable to compounds like (2,5-Dihydroxyphenyl)(2',5'-dimethoxyphenyl)methanone (, Compound 9) . 3,4-Dimethylphenyl (Methanone substituent): Methyl groups introduce steric bulk and moderate electron donation, contrasting with hydroxyl or methoxy groups in analogs like (2,5-Dihydroxyphenyl)(4'-hydroxy-3'-methoxyphenyl)methanone (, Compound 11) .
Functional Group Impact :
  • Amino Group: The indolizine-bound amino group may participate in hydrogen bonding, similar to the amino-thiazole derivative in , which forms intermolecular interactions critical for crystal packing .
  • Methanone Group: Unlike beta-keto groups (e.g., bk-2C-B in ), the methanone here is part of a conjugated system, reducing keto-enol tautomerism likelihood .

Physicochemical Properties

Melting Points and Stability :
  • compounds with hydroxyl groups (e.g., Compound 11, m.p. 221–222°C) exhibit higher melting points due to hydrogen bonding, whereas methyl/methoxy-substituted analogs (e.g., Compound 10, m.p. 79–81°C) have lower values. The target compound’s methyl and methoxy groups likely result in a moderate melting point, though steric hindrance from the indolizine-thiazole system could further reduce crystallinity .

Spectroscopic and Crystallographic Insights

Spectroscopic Data :
  • IR Spectroscopy: A C=S stretch (~650–750 cm⁻¹) from the thiazole ring would differentiate it from non-thiazole analogs. Methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) align with compounds in and .
  • NMR : The 3,4-dimethylphenyl group would show distinct singlet(s) for methyl protons (δ ~2.3 ppm), while the 2,5-dimethoxyphenyl group would exhibit aromatic protons as doublets (δ ~6.5–7.5 ppm) .
Crystallography :
  • Programs like SHELXL () and ORTEP () are commonly used to resolve such structures. Hydrogen-bonding patterns, as analyzed via graph-set notation (), would highlight differences in packing efficiency compared to hydroxyl-rich analogs .

Electronic and Reactivity Profiles

  • This contrasts with methyl groups, which offer steric protection but lesser electronic activation .
  • Amino Group Reactivity: The amino group may act as a nucleophile or hydrogen-bond donor, similar to ’s amino-thiazole derivative, which could form salts or participate in Schiff base formation .

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